molecular formula C11H19BrOSSi B2650673 [(4-bromothiophen-3-yl)methoxy](tert-butyl)dimethylsilane CAS No. 2287282-51-1

[(4-bromothiophen-3-yl)methoxy](tert-butyl)dimethylsilane

Cat. No.: B2650673
CAS No.: 2287282-51-1
M. Wt: 307.32
InChI Key: HIBIVWIBPBKRNZ-UHFFFAOYSA-N
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Description

(4-bromothiophen-3-yl)methoxydimethylsilane is a chemical compound with the molecular formula C11H19BrOSSi and a molecular weight of 307.33 g/mol . This compound is characterized by the presence of a bromothiophene moiety attached to a methoxy group, which is further connected to a tert-butyl-dimethylsilane group. It is commonly used in organic synthesis and has applications in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-bromothiophen-3-yl)methoxydimethylsilane typically involves the reaction of 4-bromothiophen-3-ol with tert-butyl-dimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride .

Industrial Production Methods

While specific industrial production methods for (4-bromothiophen-3-yl)methoxydimethylsilane are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-bromothiophen-3-yl)methoxydimethylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include organometallic compounds such as Grignard reagents or organolithium reagents.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

Major Products Formed

Scientific Research Applications

(4-bromothiophen-3-yl)methoxydimethylsilane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-bromothiophen-3-yl)methoxydimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine atom and the thiophene ring are key sites for chemical modifications, allowing the compound to interact with different molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

  • (4-bromophenyl)methoxydimethylsilane
  • (4-chlorothiophen-3-yl)methoxydimethylsilane
  • (4-iodothiophen-3-yl)methoxydimethylsilane

Uniqueness

(4-bromothiophen-3-yl)methoxydimethylsilane is unique due to the presence of the bromothiophene moiety, which imparts specific reactivity and properties not found in its chlorinated or iodinated analogs. This uniqueness makes it valuable in certain synthetic applications and research studies .

Properties

IUPAC Name

(4-bromothiophen-3-yl)methoxy-tert-butyl-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19BrOSSi/c1-11(2,3)15(4,5)13-6-9-7-14-8-10(9)12/h7-8H,6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIBIVWIBPBKRNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CSC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19BrOSSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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